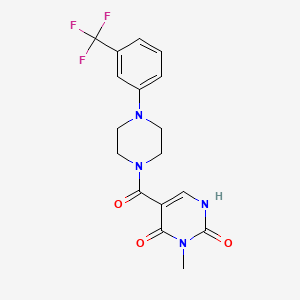

![molecular formula C20H17N5O2S B2586048 5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921507-08-6](/img/structure/B2586048.png)

5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

Synthesis Analysis

The synthesis of these derivatives involves a well-developed structure-activity relationship . The products obtained in good to excellent yield represent drug-like molecules . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Molecular Structure Analysis

The molecular structure of these derivatives is characterized by NMR, FTIR, and elemental analysis . The structure-activity relationship is well-developed, indicating a strong correlation between the molecular structure and the biological activities of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives are characterized by NMR, FTIR, and elemental analysis . The chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Novel Isoxazolines and Isoxazoles: The compound is used in the synthesis of novel isoxazolines and isoxazoles via cycloaddition reactions. This synthesis involves intramolecular cyclization and N-allylation processes, leading to new isoxazolines and isoxazoles with potential applications in various fields (Rahmouni et al., 2014).

- Production of Fluorinated Heterocyclic Scaffolds: This compound serves as a base for synthesizing fluorinated heterocyclic scaffolds. The synthesis involves Michael addition and Mannich reaction, generating a compound library with potential for diverse applications (Revanna et al., 2013).

- Formation of Heterocyclic Compounds: It's used in the transformation of certain acetates into heterocyclic compounds like 5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates, highlighting its versatility in creating diverse chemical structures (Stanovnik et al., 2003).

Potential Therapeutic Applications

- Anticancer and Anti-5-lipoxygenase Agents: Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This indicates its relevance in the development of new therapeutic compounds (Rahmouni et al., 2016).

Biological Activity

- Antimicrobial Activity: Some derivatives of this compound have been synthesized and tested for antimicrobial activity against different microorganisms. This suggests its potential use in creating new antimicrobial agents (Abdelhamid et al., 2010).

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development of new therapeutic agents.

properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c1-3-9-24-10-15(18(26)22-20-21-13(2)12-28-20)17-16(11-24)19(27)25(23-17)14-7-5-4-6-8-14/h3-8,10-12H,1,9H2,2H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOCWLZFHMGBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)

![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)

![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

![3-(3-chloro-4-methoxybenzyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2585988.png)